N-methyl-1H-indole-2-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOMWQLXUWOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875879 | |
| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69808-71-5 | |
| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Isolation of N Methyl 1h Indole 2 Carboxamide
Discovery from Microbial Sources
The marine environment, with its unique and often extreme conditions, fosters a rich biodiversity of microorganisms that have evolved to produce a vast array of secondary metabolites. Among these, marine-derived fungi have emerged as a prolific source of novel bioactive compounds.
This compound was notably identified as the first indole (B1671886) derivative to be isolated from a marine fungus. nih.govresearchgate.net Researchers successfully isolated the compound from the marine fungus Cladosporium cladosporioides. researchgate.net The fungus was collected from marine sediments, and through a series of extraction and chromatographic techniques, the pure compound was obtained.
The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The final structure was unequivocally confirmed by single-crystal X-ray diffraction, which revealed a nearly planar molecule consisting of an indole group substituted at the C2 position with an N-methylcarboxamide group. researchgate.net
Below is a table summarizing the key identification data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.199 g/mol |
| Source Organism | Cladosporium cladosporioides (Marine Isolate) |
| Compound Type | Indole Alkaloid |
This interactive table provides a summary of the key properties of this compound.
Theoretical Considerations of Biosynthetic Pathways
While the specific biosynthetic pathway for this compound in Cladosporium cladosporioides has not been experimentally elucidated, it is possible to propose a theoretical pathway based on well-established principles of fungal indole alkaloid biosynthesis. nih.govwikipedia.org Fungi employ diverse strategies to synthesize such compounds, almost universally using the amino acid L-tryptophan as the fundamental building block. nih.govwikipedia.org
A plausible biosynthetic route would likely commence with the activation of indole-2-carboxylic acid, a direct derivative of tryptophan metabolism. The pathway can be hypothesized to proceed through the following key steps:
Formation of the Indole-2-Carboxylic Acid Scaffold: The biosynthesis is presumed to start with L-tryptophan. Through a series of enzymatic transformations, which may involve enzymes like oxidases and dehydrogenases, the tryptophan side chain is modified and cleaved to yield indole-2-carboxylic acid. This compound serves as the immediate precursor to the final product.
Activation and Amidation: The carboxylic acid group of indole-2-carboxylic acid is likely activated, often by a Non-Ribosomal Peptide Synthetase (NRPS) or a similar enzyme, to form a reactive thioester. nih.govnih.gov This activation facilitates the subsequent amidation step. The activated indole-2-carboxylate (B1230498) would then react with methylamine (B109427) to form the N-methylcarboxamide moiety.
N-methylation: An alternative final step could involve the N-methylation of a precursor, 1H-indole-2-carboxamide. In many fungal biosynthetic pathways, methylation is a common terminal step, catalyzed by a methyltransferase enzyme using S-adenosyl methionine (SAM) as the methyl group donor. wikipedia.org However, the direct incorporation of methylamine is also a feasible route.
This proposed pathway is a biochemical hypothesis based on analogous systems in fungal secondary metabolism. nih.govsdu.edu.cn The actual sequence and the specific enzymes involved in Cladosporium cladosporioides would require dedicated genetic and biochemical investigation, such as genome mining for candidate biosynthetic gene clusters and heterologous expression of the identified genes. nih.gov
Strategic Synthesis of the Core N-methyl-1H-indole-2-carboxylic Acid Precursor
The foundation for the synthesis of this compound lies in the efficient construction of its precursor, N-methyl-1H-indole-2-carboxylic acid. Key methodologies for creating this essential building block are outlined below.
The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. thermofisher.comwikipedia.orgbyjus.com This method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com For the synthesis of the N-methyl-1H-indole-2-carboxylic acid precursor, 1-methylphenylhydrazone is treated with pyruvic acid in the presence of an acid catalyst, such as alcoholic hydrogen chloride. thermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement leads to the formation of the indole ring. wikipedia.org
The versatility of the Fischer indole synthesis allows for its application as a one-pot synthesis, eliminating the need to isolate the intermediate arylhydrazones. thermofisher.combyjus.com Various acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride. wikipedia.orgorgsyn.org A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org
An alternative and widely used strategy involves the initial synthesis of an indole-2-carboxylic acid ester, which is subsequently N-methylated and hydrolyzed. Ethyl indole-2-carboxylate can be synthesized via the Fischer indole synthesis from ethyl pyruvate (B1213749) phenylhydrazone using catalysts like polyphosphoric acid or zinc chloride. orgsyn.org
Once the indole-2-carboxylate is obtained, the nitrogen of the indole ring can be alkylated. mdpi.com Base-catalyzed N-acylation reactions using various acid chlorides are a common approach. nih.gov For N-methylation specifically, reagents like methyl iodide can be used in the presence of a base.
The final step in this sequence is the hydrolysis of the ester to yield the carboxylic acid. orgsyn.orgmdpi.comgoogle.com This is typically achieved under basic conditions, for instance, by refluxing the ethyl ester with potassium hydroxide (B78521) in ethanol. google.com Subsequent acidification of the reaction mixture precipitates the desired N-methyl-1H-indole-2-carboxylic acid. google.com It is also possible to perform the N-alkylation after the initial synthesis of indole-2-carboxylic acid. rug.nl
Carboxamide Bond Formation Techniques
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is typically achieved by coupling the N-methyl-1H-indole-2-carboxylic acid precursor with an appropriate amine.
A variety of coupling reagents have been developed to facilitate amide bond formation efficiently and with minimal side reactions. luxembourg-bio.comnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.commychemblog.com
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly effective coupling reagent used to generate an active ester from a carboxylic acid. wikipedia.orgmychemblog.comenamine.net It is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) in a polar aprotic solvent such as DMF. wikipedia.orgenamine.net The high efficiency of HATU is attributed to the neighboring group effect of the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.org While effective, HATU can sometimes lead to the unwanted guanylation of the amine substrate. nih.gov
Other common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.comnih.gov
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High coupling efficiency, fast reaction rates, effective for hindered substrates. wikipedia.orgenamine.netsigmaaldrich.com | Can cause guanidinylation of amines. nih.gov |
| BOP | Suppresses racemization, avoids certain side reactions. wikipedia.orgpeptide.com | Forms carcinogenic byproduct (HMPA). wikipedia.org |
| EDC/HOBt | Water-soluble byproducts are easily removed. peptide.com | Can lead to racemization if HOBt is not used. peptide.com |
| PyBOP | As efficient as BOP with less hazardous byproducts. peptide.com | More expensive than some other reagents. |
Direct acylation of an amine with an activated derivative of N-methyl-1H-indole-2-carboxylic acid is another viable route. The carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with the amine. For instance, 1-methylindole-2-carboxylic acid reacts with thionyl chloride to form the corresponding sulfinyl chloride. sigmaaldrich.com
A simple method for the N-acylation of indole itself involves the direct reaction with a carboxylic acid catalyzed by boric acid. clockss.org However, for the formation of the C-2 carboxamide, the pre-formed N-methyl-1H-indole-2-carboxylic acid is typically activated. Friedel-Crafts acylation can also be employed to introduce acyl groups onto the indole ring, although this is more commonly used for C3-acylation. acs.org The traditional method of reacting an amine with an acyl chloride or a similar activated acyl derivative in the presence of a base remains a fundamental technique in organic synthesis. researchgate.net
Multicomponent Reaction Strategies (e.g., Ugi-4CR for dipeptide synthesis)
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govmdpi.com The Ugi four-component reaction (Ugi-4CR) is particularly relevant for the synthesis of dipeptide-like structures. nih.govnih.govchem-station.com
The classic Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govacs.org In the context of this compound derivatives, N-methyl-1H-indole-2-carboxylic acid can serve as the carboxylic acid component. This allows for the rapid generation of a library of dipeptide-like molecules by varying the other three components.
The reaction is believed to proceed through the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, and a subsequent intramolecular rearrangement (the Mumm rearrangement) leads to the final dipeptide product. nih.gov The Ugi reaction is highly versatile and has been widely used in the synthesis of peptidomimetics and other biologically active molecules. mdpi.comnih.gov It represents a highly convergent approach to complex structures, making it a valuable tool in drug discovery. nih.gov
Derivatization Approaches for Structural Diversification
The chemical tractability of the this compound core allows for systematic structural modifications. These derivatization strategies primarily focus on three key areas: the indole C3 and C5 positions, the N-amide moiety, and the nature of the linker connecting different pharmacophores.
Modifications at Indole C3 and C5 Positions
The C3 and C5 positions of the indole nucleus are common sites for functionalization to explore structure-activity relationships.
C3-Position Modifications: The C3 position of the indole ring is often targeted for substitution to introduce a variety of functional groups. One common strategy involves the Friedel-Crafts acylation of an indole-2-carboxylate precursor, followed by reduction of the resulting ketone. For instance, acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides can introduce various alkyl chains at the C3 position. Subsequent reduction, hydrolysis of the ester, and amidation yield the desired C3-substituted indole-2-carboxamides. acs.org Another approach involves the Michael addition of indole to nitroalkenes, which introduces a nitroalkyl group at the C3 position. This can then be further modified, for example, by reduction of the nitro group to an amine. nih.gov
C5-Position Modifications: The C5 position of the indole ring can be functionalized to introduce substituents that can significantly influence the molecule's properties. Halogenation, such as chlorination or bromination, is a common modification at this position. nih.gov For example, 5-chloro or 5-bromo analogues of indole-2-carboxylic acid can be used as starting materials for the synthesis of the corresponding this compound derivatives. nih.gov Furthermore, Suzuki-Miyaura cross-coupling reactions on 5-bromoindole (B119039) derivatives can be employed to introduce aryl or other carbon-based substituents. More complex substitutions at the C5 position can be achieved through multi-step synthetic sequences, such as those involving nitration followed by reduction and subsequent derivatization of the resulting amino group.
Table 1: Examples of C3 and C5 Substituted Indole-2-Carboxamide Derivatives
| Compound | C3-Substituent | C5-Substituent | Reference |
|---|---|---|---|
| 5-Chloro-3-ethyl-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | Ethyl | Chloro | mdpi.com |
| 5-Bromo-3-ethyl-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | Ethyl | Bromo | mdpi.com |
| 5-Chloro-3-(hydroxymethyl)-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | Hydroxymethyl | Chloro | mdpi.com |
Substitutions on the N-amide Moiety (e.g., phenyl, benzyl (B1604629), phenethyl groups)
Varying the substituent on the amide nitrogen is a fundamental strategy for modifying the properties of this compound. This is typically achieved by coupling 1-methyl-1H-indole-2-carboxylic acid with a diverse range of primary or secondary amines.
N-Phenyl Derivatives: The synthesis of N-phenyl derivatives involves the amide coupling of 1-methyl-1H-indole-2-carboxylic acid with substituted anilines. This reaction is often facilitated by standard coupling agents. For instance, N-(4-hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide has been prepared using this method. mdpi.com
N-Benzyl Derivatives: Similarly, N-benzyl analogues are synthesized by reacting 1-methyl-1H-indole-2-carboxylic acid with various benzylamines. This allows for the introduction of a flexible benzyl group, which can be further substituted on the phenyl ring. An example is the synthesis of N-benzyl-1-methyl-1H-indole-2-carboxamide. mdpi.com
N-Phenethyl Derivatives: The introduction of a phenethyl group on the amide nitrogen is another common modification. These derivatives are prepared by coupling 1-methyl-1H-indole-2-carboxylic acid with phenethylamines. This extends the linker between the indole core and the terminal phenyl ring. Research has shown that an ethylene (B1197577) linker between the amide bond and the phenyl ring can be crucial for certain biological activities. acs.org
Table 2: Examples of N-Amide Substituted this compound Derivatives
| Compound | N-Amide Substituent | Synthetic Method | Reference |
|---|---|---|---|
| N-(4-Hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide | 4-Hydroxyphenyl | Amide coupling with 4-aminophenol | mdpi.com |
| N-Benzyl-1-methyl-1H-indole-2-carboxamide | Benzyl | Amide coupling with benzylamine | mdpi.com |
| 5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | Phenethyl | Amide coupling with phenethylamine | nih.gov |
Variations in Linker Length and Structural Spacers
The length and nature of the linker connecting the indole-2-carboxamide core to other molecular fragments are critical for optimizing interactions with biological targets.
Alkyl and Aryl Linkers: The straightforward extension of an alkyl chain or the incorporation of an aryl group as a spacer are common strategies. For instance, studies have shown that increasing the length of a C3-alkyl group from ethyl to n-pentyl can enhance biological activity in certain contexts, while further elongation can be detrimental. acs.org The introduction of a phenyl group as a linker between the indole and another moiety has also been explored, though in some cases, this has been found to be unfavorable for activity compared to more flexible linkers. nih.gov
Heterocyclic Spacers: Piperazine (B1678402) is a frequently used heterocyclic spacer. It can be incorporated by coupling the indole-2-carboxylic acid with a mono-protected piperazine, followed by deprotection and subsequent reaction with another chemical entity. nih.govnih.gov This approach allows for the creation of dimeric or more complex structures. For example, a piperazine linker has been used to connect an indole-2-carboxamide scaffold to an adamantane (B196018) ring. nih.gov
Reverse Amides and Other Linkages: In some instances, reversing the amide bond or replacing it with other functionalities like a sulfonamide has been investigated to alter the molecule's electronic and conformational properties. acs.org The synthesis of such analogues involves different strategic approaches, such as the reaction of an amine-functionalized indole with a carboxylic acid or a sulfonyl chloride.
Table 3: Examples of Linker Variations in Indole-2-carboxamide Derivatives
| Linker/Spacer Type | Example of Application | Impact on Properties | Reference |
|---|---|---|---|
| Alkyl Chain | Varying length of C3-alkyl group | Chain length is critical for activity, with optimal lengths observed. | acs.org |
| Phenyl | Phenyl group as a spacer between indole and adamantane rings | Found to be detrimental to activity in a specific study. | nih.gov |
| Piperazine | Piperazine ring connecting indole-2-carboxamide and adamantane | Introduction of a rigid, heterocyclic linker. | nih.govnih.gov |
Significance of N Methyl 1h Indole 2 Carboxamide As a Core Structure
Within the broader class of indole-2-carboxamides, N-methyl-1H-indole-2-carboxamide holds particular importance as a core structural unit. The methylation at the N1 position of the indole (B1671886) ring can significantly influence the compound's biological activity and physical properties. nih.gov This modification can alter the molecule's conformation, lipophilicity, and hydrogen bonding capacity, thereby affecting its interaction with target proteins.
The synthesis of this compound and its derivatives is a well-established process, often starting from ethyl 1H-indole-2-carboxylate. mdpi.comrjpbcs.com The N-methylation is typically achieved using a methylating agent in the presence of a base. mdpi.com The resulting N-methyl-1H-indole-2-carboxylic acid can then be coupled with various amines to generate a diverse array of this compound derivatives. mdpi.comtandfonline.com
The compound itself, this compound, has been isolated from natural sources, such as the marine fungus Cladosporium cladosporioides, highlighting its presence in biological systems. researchgate.net Its fundamental structure has been characterized using techniques like single-crystal X-ray diffraction, which has provided detailed insights into its molecular geometry. researchgate.net
Research Trajectories and Academic Focus Areas
The research surrounding N-methyl-1H-indole-2-carboxamide and its analogs is multifaceted, with several key areas of academic and industrial focus:
Antitubercular Agents: Derivatives of indole-2-carboxamide have shown significant promise in the fight against tuberculosis. nih.gov Researchers have designed and synthesized novel analogs that exhibit potent inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. chula.ac.thnih.gov
Antiviral Activity: The indole-2-carboxylic acid scaffold has been explored for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.org By chelating with magnesium ions in the active site of the integrase enzyme, these compounds can effectively block viral replication. rsc.org
Neurological and Inflammatory Disorders: The indole-2-carboxamide scaffold has been a foundation for developing allosteric modulators of the cannabinoid receptor 1 (CB1), which is implicated in various neurological and inflammatory processes. acs.orgnih.gov Additionally, derivatives have been investigated as inhibitors of the Na+/H+ exchanger, a target for various cardiovascular and neurological conditions. nih.gov
Anticancer Activity: Certain indole-2-carboxamide derivatives have been evaluated for their cytotoxic and antiproliferative effects against cancer cell lines, including pediatric brain tumor cells. nih.gov
Other Therapeutic Targets: Research has also extended to other areas, including the development of sPLA2-X inhibitors for cardiovascular diseases and compounds with activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govacs.org
The ongoing research into this compound and its derivatives underscores the therapeutic potential of this chemical scaffold. The ability to systematically modify its structure provides a powerful tool for medicinal chemists to design and discover new drugs with improved efficacy and safety profiles.
Compound Information Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |
| This compound | C10H10N2O | 174.202 | Core Scaffold |
| N-benzyl-1-methyl-1H-indole-2-carboxamide | C17H16N2O | 264.33 | TRPV1 Modulators |
| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | C26H30ClN3O | 451.99 | CB1 Allosteric Modulators |
| N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide | C18H18N4O | 306.37 | Na+/H+ Exchanger Inhibitors |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | C21H26N2O | 322.45 | Antitubercular Agents |
An in-depth examination of the chemical compound this compound reveals its origins in the marine environment and invites theoretical exploration into its formation. This article focuses exclusively on the natural occurrence, isolation, and the hypothetical biosynthetic pathways of this specific indole (B1671886) derivative.
Structure Activity Relationship Sar and Molecular Interaction Insights of Indole 2 Carboxamide Derivatives
Principles of Structural Modulation for Targeted Biological Potency
The biological activity of indole-2-carboxamide derivatives can be systematically optimized by modifying three primary regions of the molecule: the indole (B1671886) ring (Ring A), the amide linker, and a terminal moiety, often a phenyl ring (Ring B). nih.gov The core principle of structural modulation for this class of compounds revolves around tailoring these regions to achieve optimal interactions with the specific biological target. Key structural requirements that significantly influence binding affinity and efficacy include the nature of substituents on the indole core, the length and flexibility of the linker, and the substitution pattern on the terminal ring. nih.gov
For instance, in the context of cannabinoid CB1 receptor allosteric modulators, SAR studies have revealed that the potency is enhanced by specific substitutions at the C3 and C5 positions of the indole ring, the length of the linker between the amide and the terminal phenyl ring, and the nature of the amino substituent on the phenyl ring. nih.govnih.gov Similarly, for anti-inflammatory applications, modifications at these key positions have been shown to effectively inhibit the production of pro-inflammatory cytokines. acs.orgnih.gov The strategic manipulation of these structural elements allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn governs its pharmacokinetic and pharmacodynamic profile. rsc.org
Impact of Indole Ring Substitutions on Ligand-Receptor Interaction
The indole ring serves as a critical anchor for these compounds, and substitutions on this bicyclic system profoundly influence their interaction with biological targets.
The substituent at the C3 position of the indole ring plays a significant role in modulating the biological activity of indole-2-carboxamide derivatives. Research on CB1 receptor allosteric modulators has demonstrated that the length of the alkyl chain at this position is a critical determinant of potency. nih.gov Studies have shown that a short alkyl group, such as a methyl or ethyl group, is often preferred for enhanced activity. nih.gov For example, in a series of 5-chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamides, increasing the C3 alkyl chain length from ethyl to propyl resulted in a compound with a high binding cooperativity. nih.gov However, further elongation to a hexyl group, while yielding one of the lowest binding affinity values, highlights the complex interplay between chain length and allosteric modulation. nih.gov In some cases, even an unsubstituted C3 position (R=H) can be beneficial for activity. nih.gov The nature of the substituent at the C3 position also has a significant impact on the van der Waals interaction surface of the protein-ligand complex. mdpi.comnih.gov
| Compound | C3-Substituent | Biological Target | Activity (IC50/Ki) | Reference |
|---|---|---|---|---|
| Analog 1 | -CH3 | CB1 Receptor | Potent Modulator | nih.gov |
| Analog 2 | -CH2CH3 | CB1 Receptor | High Affinity | nih.gov |
| Analog 3 | -CH2CH2CH3 | CB1 Receptor | High Cooperativity | nih.gov |
| Analog 4 | -H | CB1 Receptor | Preferred for Potency | nih.gov |
The C5 position of the indole ring is another critical point for structural modification. The introduction of an electron-withdrawing group at this position is a key structural requirement for the allosteric modulation of the CB1 receptor. nih.gov Halogens, such as chloro or fluoro groups, have been shown to enhance the modulatory potency of these compounds. nih.gov The presence of a halogen at the C5 position can lead to additional halogen bond interactions with amino acid residues within the receptor's binding pocket, thereby improving ligand binding. mdpi.comnih.gov For instance, studies have shown that both chlorine and bromine atoms at the C5 position are well-accommodated and can form halogen bonds with residues like Leu764 and/or Thr766. mdpi.com While both fluoro and chloro substituents have been found to be effective, the difference in their effects on CB1 activity is not always significant. nih.gov
| Compound | C5-Substituent | Biological Target | Effect on Activity | Reference |
|---|---|---|---|---|
| Analog 5 | -Cl | CB1 Receptor | Enhanced Potency | nih.gov |
| Analog 6 | -F | CB1 Receptor | Enhanced Potency | nih.gov |
| Analog 7 | -Br | EGFR/CDK2 | Forms Halogen Bonds | mdpi.comnih.gov |
Role of Amide Linker and Terminal Moiety in Biological Target Engagement
The amide linker and the terminal moiety of indole-2-carboxamide derivatives are crucial for orienting the molecule within the binding site and for establishing key interactions that determine biological activity.
The terminal phenyl ring (Ring B) and its substituents are key determinants of the biological activity of indole-2-carboxamide derivatives. The nature of the substituent on this ring significantly impacts binding affinity and cooperativity. nih.gov For CB1 receptor allosteric modulators, an electron-donating group at the 4-position of the phenyl ring is an important feature for activity. nih.gov Specifically, amino substituents such as a dimethylamino or a piperidinyl group at the 4-position have been found to be preferred for CB1 activity. nih.gov The substitution of a dimethylamino group for a piperidinyl group on the phenyl ring has been shown to result in a significant increase in binding cooperativity. nih.gov These amino groups can engage in hydrogen bonding or ionic interactions with the receptor, thereby anchoring the ligand in the binding pocket.
| Compound | Phenyl Ring B Substituent (4-position) | Biological Target | Effect on Activity | Reference |
|---|---|---|---|---|
| Analog 8 | -N(CH3)2 | CB1 Receptor | Increased Cooperativity | nih.gov |
| Analog 9 | Piperidinyl | CB1 Receptor | Preferred for Activity | nih.gov |
| Analog 10 | Diethylamino | CB1 Receptor | Enhanced Potency | nih.gov |
Steric and Electronic Requirements of the Carboxamide Functionality
The carboxamide moiety within indole-2-carboxamide derivatives is a critical determinant of their biological activity, with both steric and electronic factors significantly influencing their interaction with target proteins. Structure-activity relationship (SAR) studies have consistently highlighted the necessity of the carboxamide functional group for the stimulatory effects of these compounds on the Cannabinoid Receptor 1 (CB1). acs.org Research indicates that steric hindrance is a more dominant factor than electronic character in dictating the inhibitory activity of these compounds. nih.gov
On the indole ring, the presence of a smaller side chain, such as a hydrogen or methyl group, is preferred over larger groups like ethyl. nih.gov Furthermore, the introduction of an electron-withdrawing group at the C5-position of the indole ring has a significant impact on the binding affinity (KB) and cooperativity (α). nih.gov For instance, replacing a C5-chloro group with a C6-chloro group drastically reduces the binding affinity to the allosteric site, although it does not significantly affect the allosteric modulation of orthosteric ligand binding. nih.gov Conversely, substituting the C6-chloro group with a C6-fluoro group, which has a stronger electron-withdrawing inductive effect, does not improve binding affinity but preserves the allosteric modulation. nih.gov This suggests that the electronic properties and position of substituents on the indole ring are crucial for optimal interaction.
Regarding the phenyl ring connected to the carboxamide, substitutions at the 4-position have been a focus of investigation. Studies have shown that a diethylamino group at this position enhances the modulation potency at the CB1 receptor. nih.gov Similarly, piperidinyl or dimethylamino groups at the 4-position of the phenyl ring are favored for CB1 activity. nih.gov The nature of the substituent on the phenyl ring can be varied without a significant loss of allosteric modulatory activity, allowing for the introduction of photoactivatable functionalities like benzophenone, phenyl azide, and phenyltrifluoromethyldiazrine. nih.gov
Table 1: Impact of Carboxamide Functionality Modifications on CB1 Receptor Allosteric Modulation This table is interactive. You can sort and filter the data.
| Compound | Indole C3-Substituent | Indole C5-Substituent | Phenyl C4-Substituent | KB (nM) | α Value | Potency (IC50 nM) | Reference |
|---|---|---|---|---|---|---|---|
| 1 (ORG27569) | Ethyl | Chloro | Piperidinyl | - | 6.9 | - | nih.gov |
| 2 | n-Pentyl | Chloro | Piperidinyl | - | 17.6 | - | nih.gov |
| 4 | Ethyl | Chloro | Dimethylamino | - | 19.7 | - | nih.gov |
| 12d | n-Propyl | Chloro | Dimethylamino | 259.3 | 24.5 | - | nih.gov |
| 12f | n-Hexyl | Chloro | Dimethylamino | 89.1 | - | - | nih.gov |
| 21a | Ethyl | - (C6-Chloro) | Dimethylamino | 3673 | 16.0 | - | nih.gov |
| 21b | Ethyl | - (C6-Fluoro) | Dimethylamino | 1580 | 22.9 | - | nih.gov |
| 45 | Methyl | Chloro | Diethylamino | - | - | 79 | nih.gov |
Impact of Spacer Lengths and Ring Insertions on Activity Profile
The length and nature of the spacer connecting the indole-2-carboxamide core to other parts of the molecule, as well as the insertion of ring structures, play a pivotal role in defining the activity profile of these derivatives. Research has shown that a critical chain length at the C3-position of the indole ring significantly influences both binding affinity (KB) and binding cooperativity (α) for the CB1 receptor. nih.gov For instance, replacing a C3 ethyl group with an n-pentyl group enhances the allosteric effect, as reflected by an improved cooperativity factor. nih.gov However, further increasing the alkyl chain length to n-heptyl or n-nonyl does not lead to improved allosteric effects. nih.gov This suggests an optimal length for the alkyl substituent at this position for productive interaction with the receptor. Elongating the alkyl group at the C3 position is thought to enhance orthosteric ligand binding, possibly through increased hydrophobic interactions within the binding site. nih.gov
The length of the linker between the amide bond and the phenyl ring is another critical factor. nih.gov Studies have indicated that introducing an extra spacer to the amide linker that tethers the indole ring and the phenyl moiety is unfavorable for anti-tuberculosis activity. rsc.org This highlights the precise spatial requirements for effective interaction with the target, in this case, likely the Mycobacterial Membrane Protein Large 3 (MmpL3).
The insertion of ring structures has also been explored. For example, replacing a morpholinoethyl group with other cyclic structures in indole-derived cannabinoids resulted in compounds with significantly less affinity for the CB1 receptor. limef.com This indicates that the specific conformation and steric bulk introduced by different ring systems can have a profound impact on receptor binding. In the context of MmpL3 inhibitors, SAR analyses of indole-2-carboxamide compounds have revealed that a 4,6-disubstitution on the indole core with lipophilic substituents is important for activity. researchgate.net
Table 2: Influence of Spacer and Ring Modifications on Biological Activity This table is interactive. You can sort and filter the data.
| Compound Class | Modification | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Indole-2-carboxamides | Lengthening C3 alkyl chain (ethyl to pentyl) | CB1 Receptor | Enhanced allosteric effect (increased α value) | nih.gov |
| Indole-2-carboxamides | Further lengthening C3 alkyl chain (heptyl, nonyl) | CB1 Receptor | No improvement in allosteric effects | nih.gov |
| Indole-2-carboxamides | Introduction of extra spacer in amide linker | MmpL3 | Unfavorable for anti-TB activity | rsc.org |
| Indole-derived cannabinoids | Replacement of morpholinoethyl with other cyclic structures | CB1 Receptor | Decreased binding affinity | limef.com |
Mechanistic Investigations of Biological Activities
Cannabinoid Receptor 1 (CB1) Allosteric Modulation Studies
Indole-2-carboxamide derivatives have emerged as a significant class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.gov These compounds bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind. realmofcaring.org This allosteric interaction does not directly activate or block the receptor but rather modulates the binding and/or efficacy of orthosteric ligands. realmofcaring.orglibretexts.org The prototypical allosteric modulator from this class is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, also known as ORG27569. nih.gov
Enhancement of Agonist Binding and G-protein Coupling Pathway Modulation
A key characteristic of many indole-2-carboxamide allosteric modulators is their ability to enhance the binding of CB1 receptor agonists. realmofcaring.org For example, compounds like ICAM-a and ICAM-b have been shown to enhance the binding of the potent synthetic cannabinoid agonist CP55,940. nih.gov This positive cooperativity in binding means that in the presence of the allosteric modulator, the affinity of the agonist for the receptor is increased. nih.govrealmofcaring.org
Despite enhancing agonist binding, these compounds often act as negative modulators of agonist-induced G-protein coupling. nih.govnih.gov This means that while the agonist binds more tightly, its ability to activate the canonical G-protein signaling pathway is reduced. nih.govrealmofcaring.org This dissociation between binding enhancement and functional activation is a hallmark of allosteric modulation and offers a way to fine-tune receptor signaling. Interestingly, while inhibiting G-protein coupling, some of these modulators can induce β-arrestin-mediated downstream signaling, such as the activation of the ERK signaling pathway. nih.govnih.gov This phenomenon, known as biased signaling, suggests that these compounds can selectively activate certain downstream pathways while inhibiting others. nih.gov
Allosteric Site Binding Affinity and Cooperativity Factor Analysis
The interaction of indole-2-carboxamide derivatives with the CB1 receptor is characterized by their binding affinity for the allosteric site (KB) and their cooperativity factor (α), which quantifies the extent to which they modulate the binding of an orthosteric ligand. nih.govnih.gov A high binding affinity indicates a strong interaction with the allosteric site, while the cooperativity factor describes the magnitude of the allosteric effect. libretexts.org
For example, the compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide was identified as a robust CB1 allosteric modulator with a KB of 167.3 nM and a high binding cooperativity factor (α=16.55). nih.gov Another potent modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, exhibited a KB of 259.3 nM with a strikingly high α value of 24.5. nih.govresearchgate.net Furthermore, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was found to have a KB of 89.1 nM, one of the lowest reported for a CB1 allosteric modulator. nih.gov These data highlight the potential for chemical modifications to fine-tune the allosteric parameters of these compounds. The indole ring itself appears to be more influential on the ligand's binding affinity to the allosteric site than on the binding cooperativity. nih.gov
Table 3: Allosteric Parameters of Selected Indole-2-carboxamide Derivatives at the CB1 Receptor This table is interactive. You can sort and filter the data.
| Compound | KB (nM) | Cooperativity Factor (α) | Reference |
|---|---|---|---|
| 11j | 167.3 | 16.55 | nih.gov |
| 12d | 259.3 | 24.5 | nih.govresearchgate.net |
| 12f | 89.1 | - | nih.gov |
| ICAM-a | 5778 | 11.9 | nih.gov |
| ICAM-b | 469.9 | 17.6 | nih.gov |
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition
Indole-2-carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. rsc.orgnih.gov Their mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). rsc.orgrsc.org MmpL3 is an essential transporter protein responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the mycobacterial plasma membrane. rsc.orgnih.gov Mycolic acids are crucial components of the mycobacterial cell wall, providing a hydrophobic and impermeable barrier. rsc.org
By inhibiting MmpL3, indole-2-carboxamides disrupt the transport of TMM, thereby interfering with the synthesis of mycolic acids and the formation of the outer membrane. nih.govnih.gov This disruption of a vital cellular process ultimately leads to the death of the mycobacteria. asm.org Evidence suggests that these compounds directly inhibit MmpL3, rather than acting indirectly by dissipating the proton motive force that powers the transporter. rsc.org The indole-2-carboxamide scaffold has been the basis for the development of novel antitubercular agents with activity against drug-resistant strains. nih.gov For instance, the compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide has shown excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.orgnih.gov
Table 4: Antitubercular Activity of Indole-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target | Mechanism of Action | Activity (MIC) | Reference |
|---|---|---|---|---|
| Indole-2-carboxamides | MmpL3 | Inhibition of trehalose monomycolate (TMM) transport | Varies | rsc.orgnih.govnih.gov |
| Compound 8g | MmpL3 | Inhibition of TMM transport | 0.32 µM (against M. tb H37Rv) | rsc.org |
| Compound 26 | MmpL3 | Inhibition of TMM transport | 0.012 µM (against drug-sensitive M. tb) | acs.orgnih.gov |
| Arylhydrazide derivatives | MmpL3 | Inhibition of TMM transport | Varies | nih.gov |
Trypanosoma cruzi Activity and Related Target Exploration
Indole-2-carboxamide derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. frontiersin.orgmdpi.comnih.gov Through high-content phenotypic screening of small molecule libraries, several hits containing an indole core were identified as active against the intracellular amastigote form of T. cruzi. frontiersin.orgnih.gov These initial hits displayed moderate in vitro potency and good selectivity over host cells. frontiersin.orgnih.gov
Further optimization efforts focused on modifying the indole core and the carboxamide substituent to improve potency and physicochemical properties. frontiersin.org Structure-activity relationship studies revealed that small, electron-donating groups at the 5' position of the indole ring, such as methyl or cyclopropyl, were favorable for potency. frontiersin.orgnih.gov In contrast, electron-withdrawing groups in the same position led to a loss of activity. frontiersin.orgnih.gov While medicinal chemistry strategies led to compounds with improved metabolic stability and solubility, achieving a concurrent enhancement in both in vivo exposure and potency proved challenging. frontiersin.orgmdpi.com
The sterol 14α-demethylase (CYP51) in T. cruzi (TcCYP51), an essential enzyme in the biosynthesis of ergosterol, was explored as a potential molecular target for indole-2-carboxamides. frontiersin.orgnih.gov Initial assessments included screening of the hit compounds against recombinant TcCYP51. nih.gov It was hypothesized that the antiparasitic activity of this series could be attributed, at least in part, to the inhibition of TcCYP51. frontiersin.orgnih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism
Recent studies have identified the indole-2-carboxamide scaffold as a promising foundation for the development of novel and selective agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. frontiersin.org TRPV1 is a key player in the perception of pain and inflammation. frontiersin.org
In the exploration of indole-2-carboxamides as TRPV1 modulators, it was discovered that N-methylation of the indole nitrogen significantly enhanced agonist activity compared to the unsubstituted -NH analogues. frontiersin.org This is likely due to the increased lipophilicity of the N-methylated compounds, facilitating their passage across the cell membrane to reach the intracellular binding site of the TRPV1 channel. frontiersin.org One such derivative, N-Benzyl-1-methyl-1H-indole-2-carboxamide, was synthesized and showed notable activity. frontiersin.org The in vitro evaluation of these compounds focused on their efficacy, potency (EC50), and desensitization (IC50) properties, with some derivatives showing promise for further investigation. frontiersin.org
Table 2: In Vitro Activity of N-Methyl-1H-indole-2-carboxamide Derivatives on TRPV1 Data represents a selection of synthesized compounds from the study.
| Compound | Efficacy (%) | Potency (EC50, µM) | Desensitization (IC50, µM) |
|---|---|---|---|
| 6c (N-Benzyl) | 95 ± 5 | 0.45 ± 0.08 | >10 |
| 6d (N-(4-hydroxybenzyl)) | 100 ± 6 | 0.22 ± 0.05 | 1.5 ± 0.2 |
| 6g (N-(3,4-Dichlorobenzyl)) | 110 ± 7 | 0.15 ± 0.03 | 0.8 ± 0.1 |
Enzyme Kinase Inhibition (e.g., EGFR/CDK2)
A series of 5-substituted-3-ethylindole-2-carboxamides has been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.
The most effective derivatives from this series exhibited significant inhibitory activity against both EGFR and CDK2. For instance, certain compounds showed EGFR inhibition with IC50 values comparable to the reference drug erlotinib. Similarly, potent inhibition of CDK2 was observed, with some compounds outperforming the reference inhibitor dinaciclib. These findings suggest that the indole-2-carboxamide scaffold can be effectively modified to create dual-targeted agents for cancer treatment.
Table 3: Inhibitory Activity of 5-Substituted-Indole-2-Carboxamides against EGFR and CDK2 Data represents the most potent compounds from the study.
| Compound | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
|---|---|---|---|
| 5g | 55 | 102 ± 08 | 33 ± 04 |
| 5i | 49 | 93 ± 06 | 24 ± 02 |
| 5j | 37 | 85 ± 05 | 16 ± 02 |
| Erlotinib (Ref.) | 33 | 80 ± 05 | - |
| Dinaciclib (Ref.) | - | - | 20 |
Factor Xa Inhibition
Indole-2-carboxamide derivatives have been identified as a promising scaffold for the development of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Extensive research, including quantitative structure-activity relationship (QSAR) studies and X-ray crystallography, has provided significant insights into the molecular interactions governing the inhibitory activity of this class of compounds.
The general pharmacophore for indole-2-carboxamide-based FXa inhibitors consists of a central indole scaffold, a P1 moiety that interacts with the S1 pocket of the enzyme, and a P4 moiety that binds to the S4 pocket. The S1 pocket is a deep, negatively charged pocket that typically binds a basic group, while the S4 pocket is a larger, more hydrophobic pocket.
Structure-Activity Relationship (SAR) Insights
A comprehensive study on a series of 3-amidinobenzyl-1H-indole-2-carboxamides has elucidated key SAR trends for FXa inhibition. nih.gov In this series, the 3-amidinobenzyl group serves as the P1 moiety, effectively binding to the S1 pocket of FXa. This interaction with the S1 pocket is crucial for high-affinity binding.
Substitutions on the indole ring have been shown to significantly influence inhibitory potency. While the available literature primarily focuses on derivatives with larger substituents at the N1 position, the principles derived from these studies offer valuable insights into the potential effects of an N-methyl group. The N1 position of the indole scaffold is directed towards the solvent-exposed region, and modifications at this position can impact solubility and interactions with the enzyme surface. In the context of the 3-amidinobenzyl series, this group at the N1 position was found to be essential for inhibitory activity. acs.org
Further SAR studies on related 2-carboxyindole scaffolds have explored the impact of various substituents on the indole nucleus. nih.gov These studies revealed that the nature of the substituent can influence the binding mode of the inhibitor within the active site of FXa. This highlights the sensitivity of the enzyme to the substitution pattern on the indole core.
| Compound ID | Indole Substitutions | Amide Substituent | Ki (nM) for Factor Xa |
| Analog 1 | H | 3-Amidinobenzyl | 0.7 |
| Analog 2 | 5-Cl | 3-Amidinobenzyl | 0.4 |
| Analog 3 | 6-Cl | 3-Amidinobenzyl | 1.2 |
| Analog 4 | 5-F | 3-Amidinobenzyl | 0.9 |
| Analog 5 | 4-OH | 3-Amidinobenzyl | 2.5 |
This table presents a selection of data for illustrative purposes and is based on findings from broader studies on indole-2-carboxamide derivatives. Specific data for this compound was not available in the reviewed sources.
Molecular Interaction Insights
X-ray crystallography and molecular modeling studies have provided a detailed picture of the binding of indole-2-carboxamide derivatives to the active site of Factor Xa. nih.govresearchgate.net The indole scaffold typically orients itself to allow the P1 and P4 substituents to occupy the S1 and S4 pockets, respectively.
The amide linker plays a crucial role in correctly positioning these groups. The carbonyl oxygen of the carboxamide can form hydrogen bonds with backbone amides in the protein, such as Gly219.
For the 3-amidinobenzyl series, the amidine group forms a salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket, a canonical interaction for many FXa inhibitors. The benzyl (B1604629) group of this moiety is positioned in the aromatic box formed by Tyr228, Phe174, and Trp215.
The S4 pocket is engaged by the substituent attached to the amide nitrogen. In the case of the studied series, this pocket is occupied by various substituted aromatic rings. The interactions in this pocket are predominantly hydrophobic.
Computational and Theoretical Approaches in Indole 2 Carboxamide Research
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method is instrumental in understanding the specific interactions that drive biological activity. For the indole-2-carboxamide class of compounds, docking studies have been employed to elucidate their binding modes with various biological targets.
Research on derivatives of N-methyl-1H-indole-2-carboxamide has utilized molecular docking to model interactions with microbial enzymes. For instance, studies on antibacterial agents have used docking to examine how these compounds bind to targets within bacteria like Staphylococcus aureus. doi.orgnih.gov Similarly, in the development of antifungal agents, docking has helped to visualize the binding of indole-2-carboxamide derivatives to fungal enzymes such as 14α-lanosterol demethylase, revealing that this inhibition is likely responsible for their antifungal activity. nih.gov
These models provide critical information on hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. By analyzing these interactions, medicinal chemists can rationally design new derivatives with modified substituents to enhance binding affinity and potency. doi.orgnih.gov
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a binding event, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior. Conformational analysis determines the three-dimensional shape and flexibility of a molecule, which are crucial for its ability to interact with a biological target.
The specific conformation of this compound has been determined experimentally through single-crystal X-ray diffraction. researchgate.netuchile.cl This analysis revealed that the molecular structure is largely planar. researchgate.netuchile.cl The crystal packing is characterized by N-H···O hydrogen bonds that link molecules into centrosymmetric dimeric rings. researchgate.netuchile.cl This foundational structural knowledge is essential for building accurate computational models.
Molecular dynamics simulations are used to study the movement of atoms and molecules over time. For indole-2-carboxamide derivatives, MD simulations can assess the stability of the compound within a target's binding pocket or its behavior in different biological environments, such as a lipid bilayer. This is particularly important for predicting how a compound might traverse cellular membranes, a key step in reaching its target.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules.
Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been applied to indole-2-carboxamide derivatives. doi.orgimist.maresearchgate.netmdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models for various activities, including antibacterial, antifungal, and enzyme inhibition. doi.orgimist.maresearchgate.net These models provide contour maps that visualize regions where steric, electrostatic, or other fields positively or negatively influence biological activity, offering a roadmap for structural modifications.
The statistical robustness of these models is validated using parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). For example, a 3D-QSAR study on indole-pyrimidine hybrids against S. aureus yielded a CoMFA model with a Q² of 0.560 and an R² of 0.925, indicating good predictive ability. doi.org
| Study Focus | QSAR Method | Q² Value | R² Value | Reference |
| Antibacterial (S. aureus) | CoMFA | 0.560 | 0.925 | doi.org |
| Antibacterial (S. aureus) | CoMSIA | 0.577 | 0.876 | doi.org |
| Antifungal (C. albicans) | CoMFA | 0.502 | 0.922 | imist.ma |
| Antifungal (C. albicans) | CoMSIA | 0.530 | 0.876 | imist.ma |
| FBPase Inhibition | GBR | N/A | 0.943 | researchgate.net |
Table 1: Examples of QSAR model statistics for indole-2-carboxamide derivatives.
Prediction of Molecular Properties Relevant to Biological Interaction
The journey of a drug molecule from administration to its target is governed by a complex interplay of physicochemical properties known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools are widely used to predict these properties early in the drug discovery process, allowing researchers to identify and address potential liabilities.
Key properties for this compound and its analogs include lipophilicity and blood-brain barrier (BBB) permeability.
Lipophilicity: Often expressed as LogP or LogD, lipophilicity measures a compound's affinity for a fatty or non-polar environment versus an aqueous one. It influences solubility, membrane permeability, and plasma protein binding. Computational models like SwissADME can predict lipophilicity (e.g., XLOGP3). For a molecule to have good drug-like properties, its predicted lipophilicity often needs to fall within a specific range, for example, an XLOGP3 value between -0.7 and +5.0. researchgate.net
Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, BBB penetration is undesirable. Computational models can predict BBB permeability based on factors like molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. acs.org Furthermore, in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to estimate a compound's ability to passively diffuse across a membrane simulating the BBB. nih.gov Researchers also model interactions with efflux transporters like P-glycoprotein (Pgp), which can actively pump drugs out of the brain, limiting their efficacy. nih.gov
| Predicted Property | Descriptor | Predicted Value/Range | Significance | Reference |
| Lipophilicity | XLOGP3 | -0.7 to +5.0 | Influences solubility and permeability | researchgate.net |
| Size | Molecular Weight | 150 to 500 g/mol | Affects diffusion and bioavailability | researchgate.net |
| Polarity | TPSA | 20 to 130 Ų | Impacts membrane passage and solubility | researchgate.net |
| Solubility | Log S (ESOL) | -6 to 0 | Determines how well a compound dissolves | researchgate.net |
| Blood-Brain Barrier | In silico models | Permeant / Non-permeant | Predicts potential for CNS activity | acs.org |
Table 2: Predicted drug-like properties for indole-2-carboxamide analogs based on computational models.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N-methyl-1H-indole-2-carboxamide. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the complete assignment of all atoms within the molecule.
Research has shown that the determination of the crystal structure facilitates a complete and unambiguous assignment of the ¹H and ¹³C-NMR spectra. researchgate.net In one study, key aromatic proton signals were identified at chemical shifts (δ) of 7.60 (doublet, J = 7.9 Hz), 7.56 (broad), 7.20 (doublet of doublet of doublets, J = 0.6, 6.9, 6.9 Hz), and 7.05 (doublet of doublet of doublets, J = 0.6, 6.9, 6.9 Hz). researchgate.net The N-methyl group typically appears as a singlet in the ¹H NMR spectrum. mdpi.com For related N-methyl-indole-2-carboxamide derivatives, the N-methyl protons show a singlet peak around δ 4.05 ppm, while the amide proton appears as a broad singlet. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for the this compound Scaffold
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
|---|---|---|---|---|
| Aromatic H | 7.60 | d | 7.9 | researchgate.net |
| Aromatic H | 7.56 | br | - | researchgate.net |
| Aromatic H | 7.20 | ddd | 0.6, 6.9, 6.9 | researchgate.net |
| Aromatic H | 7.05 | ddd | 0.6, 6.9, 6.9 | researchgate.net |
| N-CH₃ (comparative) | ~4.05 | s | - | mdpi.com |
| Amide NH (comparative) | ~6.59 | br s | - | mdpi.com |
Note: Some data is for closely related derivatives and serves as a comparative reference.
X-ray Diffraction Analysis for Solid-State Structure Determination
Studies confirm that the molecular structure of this compound is composed of a core indole (B1671886) group substituted at the C2 position with an N-methylcarboxamide group. researchgate.net The analysis reveals that the molecule is essentially planar in its crystalline form. researchgate.netacs.org
X-ray diffraction data is crucial for understanding how individual molecules of this compound interact with each other in the crystal. The dominant intermolecular force governing the crystal packing is hydrogen bonding. researchgate.net Specifically, N-H···O hydrogen bonds form between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.netacs.org
These hydrogen bonds link the molecules into centrosymmetric dimeric rings, which are a key feature of the supramolecular assembly. researchgate.netacs.org The symmetry code for this interaction has been reported as -x+1, -y+2, -z, which describes the spatial relationship between the interacting molecules in the dimer. While not explicitly detailed for this specific compound in the provided results, C-H···π interactions are also common stabilizing forces in the crystal packing of similar indole derivatives. drugbank.comorganicchemistrydata.org
Table 2: Crystallographic and Hydrogen Bond Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O | researchgate.net |
| Crystal System | Not specified | |
| Space Group | Not specified | |
| Key Interaction | N-H···O Hydrogen Bond | researchgate.netacs.org |
| Supramolecular Motif | Centrosymmetric Dimeric Rings | researchgate.netacs.org |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and assessing the purity of this compound. The compound has a molecular formula of C₁₀H₁₀N₂O and a calculated molecular weight of approximately 174.20 g/mol . nist.gov
Using soft ionization techniques such as Electrospray Ionization (ESI), the mass spectrum typically shows a prominent peak corresponding to the protonated molecule, [M+H]⁺. For analogous indole-2-carboxamides, sodiated adducts, [M+Na]⁺, are also commonly observed. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition with a high degree of confidence. nih.govresearchgate.net LC-MS, which couples liquid chromatography with mass spectrometry, is routinely used to confirm the identity and purity of the compound during synthesis and purification. acs.orgtandfonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum provides valuable information by detecting the vibrational frequencies of specific bonds within the molecule.
For related indole-2-carboxamide structures, the most significant absorption bands include:
N-H Stretching: A sharp band corresponding to the indole N-H stretch, typically seen around 3405–3419 cm⁻¹. tandfonline.com
Amide N-H Stretching: A band in the region of 3280–3334 cm⁻¹ is characteristic of the N-H bond in the secondary amide group. tandfonline.com
C=O Stretching: A strong absorption from the amide carbonyl (C=O) group is observed in the range of 1636–1651 cm⁻¹. tandfonline.com
These characteristic peaks provide clear evidence for the presence of the indole and N-methylcarboxamide functionalities.
Table 3: Characteristic IR Absorption Frequencies for Indole-2-Carboxamides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Indole N-H | Stretch | 3405 - 3419 | tandfonline.com |
| Amide N-H | Stretch | 3280 - 3334 | tandfonline.com |
| Amide C=O | Stretch | 1636 - 1651 | tandfonline.com |
Chromatographic Techniques (HPLC, UPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the analysis, purification, and purity assessment of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Reverse-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid to ensure good peak shape. mdpi.comacs.org The purity of the compound is determined by integrating the peak area, with values often exceeding 95-98% for purified samples. mdpi.com
UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com Both HPLC and UPLC can be coupled with mass spectrometry (LC-MS, UPLC-MS) to provide simultaneous separation and mass identification, confirming the purity and identity of the target compound in a single analysis. mdpi.comacs.org Furthermore, preparative HPLC is a valuable method for isolating the pure compound from reaction mixtures. acs.org
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 1H-indole-2-carboxylate |
| N-methyl-indole-2-carboxylic acid |
| N-Benzyl-1-methyl-1H-indole-2-carboxamide |
| N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide |
Future Research Directions and Translational Perspectives for Indole 2 Carboxamide Derivatives
Exploration of Novel Biological Targets and Pathologies
While indole-2-carboxamides have been extensively studied for their effects on certain targets, the exploration of new biological applications is a burgeoning field of research. The structural versatility of the indole-2-carboxamide core allows for the design of derivatives that can interact with a wide range of biological macromolecules.
Recent studies have highlighted the potential of these compounds in diverse therapeutic areas. For instance, certain indole-2-carboxamide derivatives have shown activity against neurotropic alphaviruses like the Western Equine Encephalitis Virus, suggesting a role in developing broad-spectrum antiviral agents. asm.org These compounds appear to target a host factor involved in cap-dependent translation, a mechanism distinct from many current antiviral drugs. asm.org
In the realm of oncology, novel indole-2-carboxamide derivatives have been designed as multi-target antiproliferative agents. mdpi.comnih.gov Some have demonstrated potent inhibitory activity against key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2. nih.govacs.org This multi-targeted approach is a promising strategy in cancer therapy to overcome resistance and improve efficacy. acs.org Furthermore, some derivatives have been shown to induce apoptosis in cancer cells through the modulation of apoptotic markers like caspases and cytochrome C. mdpi.comnih.gov
The anti-mycobacterial activity of indole-2-carboxamides is another significant area of investigation. rsc.orgnih.gov Researchers have identified the mycobacterial membrane protein large 3 (MmpL3) as a key target for some of these compounds, which are active against drug-sensitive strains of Mycobacterium tuberculosis. rsc.orgresearchgate.net This presents a promising avenue for the development of new treatments for tuberculosis, a major global health concern. rsc.org
Additionally, research has pointed towards the potential of N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov This discovery opens up possibilities for developing novel therapies for type 2 diabetes. nih.gov The ability of these compounds to be selective for FBPase over other enzymes is a critical aspect of their therapeutic potential. nih.gov
The following table provides a summary of some novel biological targets for indole-2-carboxamide derivatives:
| Derivative Class | Biological Target | Potential Therapeutic Area |
| Thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Cancer acs.org |
| N-(1-adamantyl)-indole-2-carboxamides | Mycobacterial membrane protein large 3 (MmpL3) | Tuberculosis rsc.orgnih.gov |
| N-Arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | Type 2 Diabetes nih.gov |
| Indole-2-carboxamides | Host factor for cap-dependent translation | Viral Infections asm.org |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of indole-2-carboxamide derivatives is a cornerstone of their development as therapeutic agents. Traditional methods often involve multiple steps and may utilize harsh reagents. Future research is increasingly focused on developing more advanced and sustainable synthetic strategies to improve efficiency, reduce environmental impact, and allow for greater molecular diversity.
One area of advancement is the use of more efficient coupling reagents and reaction conditions. For example, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has been employed for amide bond formation in the synthesis of some indole-2-carboxamide derivatives. rsc.org Researchers are also exploring one-pot syntheses and tandem reactions to streamline the synthetic process.
A notable development is the use of the Curtius rearrangement of indole-2-carboxazides to afford N-(indol-2-yl)amides. rsc.org This method provides a more direct route to a class of compounds that have been historically challenging to synthesize. rsc.org The ability to use readily available starting materials and tolerate a range of functional groups makes this a valuable tool for medicinal chemists. rsc.org
Furthermore, the development of synthetic routes that allow for late-stage functionalization is highly desirable. This approach enables the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. For instance, the synthesis of a key indoleamide intermediate can be followed by coupling with various amines to produce a diverse set of final compounds. rsc.org
The following table summarizes some advanced synthetic methods for indole-2-carboxamide derivatives:
| Synthetic Method | Key Features | Application |
| CDI-mediated coupling | Efficient amide bond formation | Synthesis of antitubercular indoleamides rsc.org |
| Curtius rearrangement | Access to previously difficult-to-synthesize N-(indol-2-yl)amides | Generation of novel pharmacophores rsc.org |
| Late-stage functionalization | Rapid diversification of lead compounds | SAR studies rsc.org |
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of indole-2-carboxamide derivatives is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties.
One of the key applications of AI and ML is in the development of quantitative structure-activity relationship (QSAR) models. researchgate.net These models can predict the biological activity of a compound based on its chemical structure, allowing researchers to prioritize the synthesis of the most promising candidates. For example, 3D-QSAR models have been used to study N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, providing insights into the structural features that are important for activity. mdpi.com
Molecular docking simulations, often used in conjunction with AI/ML models, can predict how a molecule will bind to its target protein. acs.org This information is invaluable for understanding the mechanism of action and for designing compounds with improved affinity and selectivity. Docking studies have been used to elucidate the binding modes of thiazolyl-indole-2-carboxamide derivatives with various protein kinases, helping to rationalize their observed biological activity. acs.org
Furthermore, AI and ML algorithms can be used for de novo drug design, where the computer generates entirely new molecular structures with desired properties. This approach has the potential to explore a much larger chemical space than traditional methods and to identify novel scaffolds that may not have been considered otherwise.
The use of AI and ML in drug design is a rapidly evolving field, and its application to indole-2-carboxamide derivatives is expected to accelerate the discovery of new and improved therapeutic agents.
Investigation of Undiscovered Molecular Mechanisms of Action
While the biological activities of many indole-2-carboxamide derivatives have been well-characterized, the precise molecular mechanisms of action are not always fully understood. Future research will need to delve deeper into the molecular pathways and cellular processes that are modulated by these compounds.
For example, while some indole-2-carboxamide derivatives are known to inhibit viral replication, the exact host factors they interact with are still under investigation. asm.org Identifying these targets is crucial for understanding the antiviral mechanism and for developing more potent and selective drugs.
Similarly, in the context of cancer, while some derivatives are known to inhibit specific kinases, they may also have other, as-yet-undiscovered mechanisms of action. nih.govacs.org A comprehensive understanding of the complete molecular pharmacology of these compounds is essential for their optimal clinical development.
Techniques such as chemical proteomics, transcriptomics, and metabolomics can be employed to identify the cellular targets and pathways that are affected by indole-2-carboxamide derivatives. These "omics" approaches can provide a global view of the cellular response to a compound and can reveal unexpected mechanisms of action.
A deeper understanding of the molecular mechanisms of action will not only provide a stronger scientific rationale for the therapeutic use of indole-2-carboxamide derivatives but will also enable the design of next-generation compounds with improved efficacy and safety profiles. The exploration of these undiscovered mechanisms holds the key to unlocking the full therapeutic potential of this versatile class of molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-methyl-1H-indole-2-carboxamide derivatives?
- Answer : Three primary methods are used:
- Amide Coupling (Method A) : Carboxylic acids (e.g., 4,6-difluoro-1H-indole-2-carboxylic acid) react with amines (e.g., rimantadine hydrochloride) using EDC·HCl, HOBt, and DIPEA in DMF. Purification involves column chromatography (CH₂Cl₂/MeOH gradients) to achieve >95% purity .
- Acylation (Method B) : Indole-2-carboxylates react with acyl chlorides (e.g., 3-chlorobenzoyl chloride) in pyridine, followed by preparative HPLC .
- N-Boc Deprotection (Method C) : Boc-protected amines are treated with trifluoroacetic acid (TFA) in CH₂Cl₂, neutralized with NaHCO₃, and purified via TLC .
Q. How are this compound derivatives structurally characterized?
- Answer : Characterization relies on:
- ¹H/¹³C NMR : Key signals include indole NH (~δ 9–11 ppm), methylamide protons (δ ~3.0–3.5 ppm), and aromatic protons (δ 6–8 ppm) .
- HRMS/ESI-MS : Validates molecular ions (e.g., [M+H]⁺ for compound 8 : calculated 309.4, observed 309.3) .
- Elemental Analysis : Confirms purity (>95%) and stoichiometry .
Q. What purification techniques ensure high yields and purity for these compounds?
- Answer :
- Column Chromatography : Gradients of CH₂Cl₂/MeOH (Method A) resolve polar impurities .
- Preparative HPLC : Critical for isolating acylated derivatives (Method B) with low yields (e.g., 30% for compound 11b ) .
- Trituration : Acetone/diethyl ether trituration removes unreacted starting materials (e.g., compound 26 : 37% yield) .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding reactions (e.g., 30% for compound 11b)?
- Answer :
- Reagent Stoichiometry : Increasing acyl chloride equivalents (e.g., 1.5–2.0 eq) enhances reactivity in Method B .
- Solvent Optimization : Replacing pyridine with DMAP in DMF improves acylation efficiency .
- Temperature Control : Maintaining 0–5°C during coupling reduces side reactions .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Answer :
- Structure-Activity Relationship (SAR) Studies :
- Anti-mycobacterial activity correlates with lipophilic substituents (e.g., adamantyl groups in compound 8 vs. benzyl in 9a ) .
- Lipid-lowering effects in hyperlipidemic rats depend on electron-withdrawing groups (e.g., 4,6-difluoro substitution in compound 8h ) .
- In Silico Modeling : Docking studies predict binding to mycobacterial membrane protein large 3 (MmpL3) for anti-TB candidates .
Q. How do experimental models (e.g., Triton WR-1339-induced hyperlipidemia) validate therapeutic potential?
- Answer :
- In Vivo Models : Compounds like 1–6 reduce serum triglycerides (30–50%) and LDL (25–40%) in rats via inhibition of hepatic lipase (HPLG) .
- Dose-Response Curves : EC₅₀ values (e.g., 10–50 µM) guide lead optimization .
Q. What analytical challenges arise in quantifying metabolic stability of photoactivatable derivatives?
- Answer :
- Photodegradation Studies : UV exposure (254 nm) of compounds like 28 (50% degradation in 2 h) requires LC-MS/MS with deuterated internal standards .
- Metabolite ID : High-resolution mass spectrometry (HRMS) identifies hydroxylated and glucuronidated metabolites .
Key Methodological Insights
- Contradictions : Low yields in Method B (e.g., 30% for 11b ) highlight sensitivity to steric hindrance; switching to bulkier amines (e.g., piperazine) improves reactivity .
- Biological Relevance : Anti-mycobacterial activity is structure-dependent, with adamantyl groups enhancing membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
